3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
“3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide” is a chemical compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives involves various methods, including functionalization of the thiophene ring and heterocyclizations . Direct fluorination of thiophene with molecular fluorine (F2) is one method, but it is not selective due to the extreme reactivity of molecular fluorine . Other methods involve the use of reagents like perchloryl fluoride (FClO3) in N,N-dimethylformamide in the presence of sodium ethoxide .Scientific Research Applications
Fluorescent Probes for Environmental and Biological Sciences
A study describes the development of a new design of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols. This design utilizes intramolecular charge transfer pathways and affords tunable spectroscopic properties. It demonstrates high selectivity and sensitivity in detecting thiophenols in water samples, indicating its potential application in environmental and biological sciences for thiophenols sensing (Wang et al., 2012).
NMR Studies in Heterocyclic Chemistry
Another research effort led to the synthesis of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans. This study provided insights into the effects of fluorine substitution on 1JCC and 1JCH coupling constants and 19F NMR chemical shifts, offering valuable data for the understanding and development of heterocyclic compounds in medicinal chemistry (Dvornikova et al., 2003).
Radiopharmaceutical Development for Neurodegenerative Disorders
Research on fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines aimed at studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) contributes to neurodegenerative disorder diagnostics. The development of radiolabeled compounds with high affinity for PBRs suggests potential applications in imaging PBR expression, aiding in the understanding and treatment of neurodegenerative diseases (Fookes et al., 2008).
Anticancer Research
Studies have synthesized methylbenzenesulfonamide CCR5 antagonists with potential application in preventing human HIV-1 infection. This research highlights the synthesis of novel compounds and their characterization, indicating their use as candidate compounds for drug development and showcasing the potential in anticancer and antiviral therapies (Cheng De-ju, 2015).
Future Directions
Thiophene and its derivatives, including “3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide”, continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It’s known that the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in c-cl bond .
Biochemical Pathways
Compounds with similar structures have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Result of Action
Similar compounds have been reported to have various biological and physiological functions .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2S2/c17-13-9-12(3-4-14(13)18)24(21,22)20-10-11-5-6-19-15(8-11)16-2-1-7-23-16/h1-9,20H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDWZLRMPRUQSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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